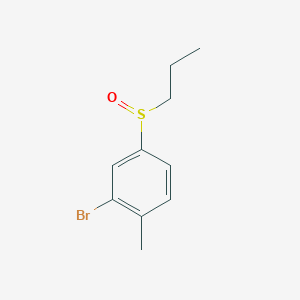
2-bromo-1-methyl-4-propylsulfinylbenzene
描述
2-bromo-1-methyl-4-propylsulfinylbenzene is an organic compound with the molecular formula C10H13BrOS It is a derivative of benzene, characterized by the presence of a bromine atom, a methyl group, and a propylsulfinyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-methyl-4-propylsulfinylbenzene typically involves the introduction of the bromine, methyl, and propylsulfinyl groups onto the benzene ring through a series of chemical reactions. One common method involves the bromination of 1-methyl-4-(propylsulfinyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
2-bromo-1-methyl-4-propylsulfinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The propylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The propylsulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or primary amines in polar solvents like ethanol or water.
Oxidation: Hydrogen peroxide or peracids in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
科学研究应用
2-bromo-1-methyl-4-propylsulfinylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-1-methyl-4-propylsulfinylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the propylsulfinyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives. Additionally, the propylsulfinyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
相似化合物的比较
Similar Compounds
2-Bromo-1-methyl-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a propylsulfinyl group.
2-Bromo-1-methyl-4-(ethylsulfinyl)benzene: Similar structure but with an ethylsulfinyl group instead of a propylsulfinyl group.
2-Bromo-1-methyl-4-(propylthio)benzene: Similar structure but with a propylthio group instead of a propylsulfinyl group.
Uniqueness
2-bromo-1-methyl-4-propylsulfinylbenzene is unique due to the presence of the propylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The propylsulfinyl group can undergo specific redox reactions, making this compound valuable in various synthetic and research applications .
属性
分子式 |
C10H13BrOS |
|---|---|
分子量 |
261.18 g/mol |
IUPAC 名称 |
2-bromo-1-methyl-4-propylsulfinylbenzene |
InChI |
InChI=1S/C10H13BrOS/c1-3-6-13(12)9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3 |
InChI 键 |
KHPFIJKWPKTMEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)C1=CC(=C(C=C1)C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













